

Medicinal Chemistry & Biological Activity

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Compound Focus: Piperidin-2-imine

CAS No.: 22780-54-7

Cat. No.: S3338389

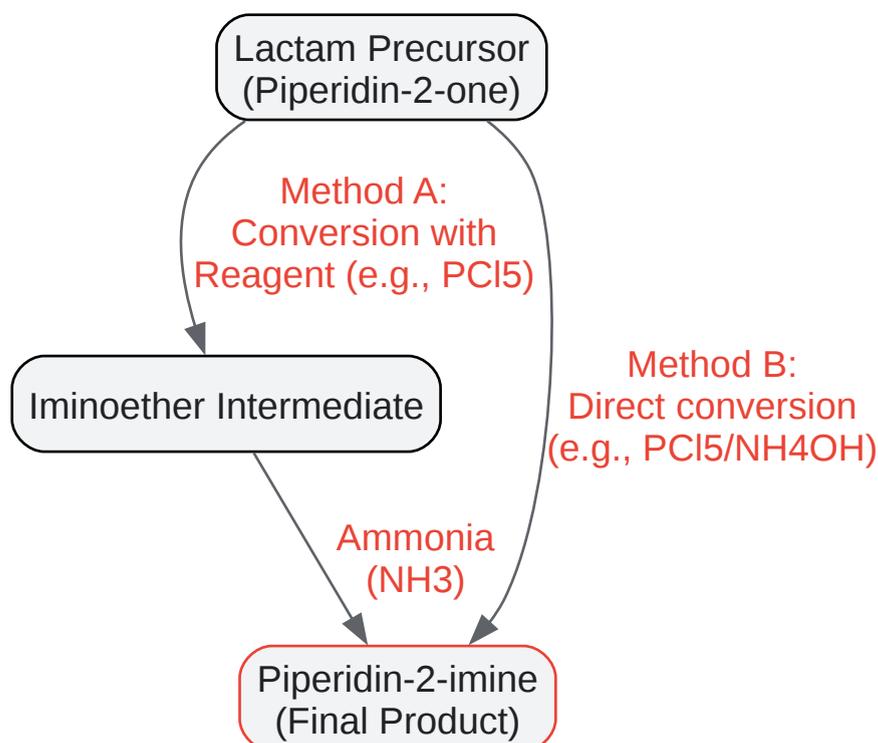
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Piperidin-2-imine derivatives have been investigated as inhibitors of **nitric oxide synthase (NOS)** enzymes [1]. The table below summarizes the key structure-activity relationship (SAR) findings for this class of compounds.

Structural Feature	Biological Activity & SAR Findings
Core Scaffold	Piperidin-2-imines are potent inhibitors of NOS enzymes [1].
Alkyl Substituents	Placement of alkyl groups at all available positions on the pyrrolidin-2-imine ring was explored to establish SAR [1].
iNOS Selectivity	Research goal was to develop compounds that selectively inhibit inducible NOS (iNOS) over other isoforms for inflammatory disease therapy [1].

Synthetic Chemistry Approaches

While a specific synthesis for **piperidin-2-imine** was not detailed, the general workflow involves multi-step synthesis from lactam precursors. The diagram below outlines the conceptual pathway.



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Conceptual pathways for synthesizing **piperidin-2-imine** from a lactam precursor [1].

Experimental & Analytical Techniques

The search results indicate standard methodologies were used for biological evaluation and compound characterization.

- **Biological Assay:** Compounds were evaluated using an assay protocol with recombinant human versions of all three NOS isoforms (nNOS, eNOS, iNOS). The results are reported as binding affinity (K_i values) [1].
- **Structural Characterization:** The identity of synthesized compounds was confirmed using techniques including **mass spectrometry (MS)**, **nuclear magnetic resonance (NMR)**, and **infrared (IR) spectroscopy** [1].

Research Context and Gaps

- **Primary Source:** The most relevant data comes from a study that, while foundational, is not recent [1].
- **Scaffold Analogy:** Research on the closely related **pyrrolidin-2-imine** scaffold provides a useful analog for understanding NOS inhibition, though the piperidine ring's larger size can significantly alter potency and selectivity [1].
- **Information Gaps:** The available information lacks quantitative biological data (IC₅₀/K_i values), detailed step-by-step synthetic procedures, and results from computational studies for **piperidin-2-imines**.

Suggested Research Directions

Given the limited information, here are suggestions for further investigation:

- **Database Search:** Conduct a thorough search in scientific databases (SciFinder, Reaxys) for "**piperidin-2-imine**" and "NOS inhibition" to find full papers beyond the initial abstract.
- **Patent Literature:** Review patent filings from the originating research institutions, which may contain more detailed synthetic and pharmacological data.
- **Related Scaffolds:** Explore literature on **1,3-thiazolidin-2-imines**, which were investigated in the same study as alternative NOS inhibitors [1].

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References

1. Evaluation of pyrrolidin-2-imines and 1,3-thiazolidin ... [sciencedirect.com]

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